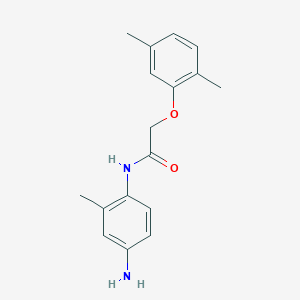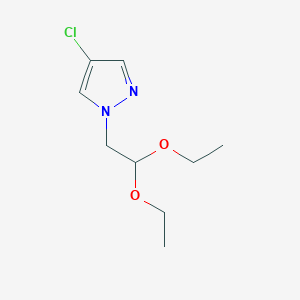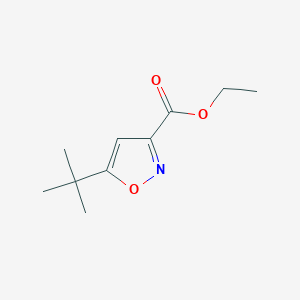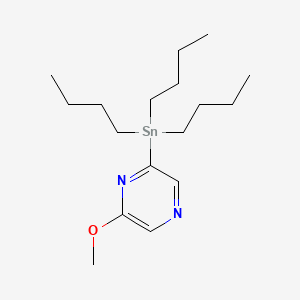![molecular formula C12H15N3O3 B1317887 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid CAS No. 1032296-44-8](/img/structure/B1317887.png)
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom. It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The specific compound you’re asking about has various substituents on these rings, including a carboxylic acid group, an ethyl group, and a 3,5-dimethyl-1H-pyrazol-4-yl)methyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrazole compounds, for example, are known to participate in a variety of reactions due to their multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility, melting point, and boiling point would also depend on its molecular structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
A study explored a series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including structures related to 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid. These compounds exhibited significant antimicrobial and anticancer activities, outperforming doxorubicin in some tests, indicating their potential as therapeutic agents in antimicrobial and cancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Transformation
Research on the synthesis and transformation of derivatives related to 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid has led to the development of novel compounds. These studies provide insights into the methods for obtaining functional derivatives, which are crucial for further applications in medicinal chemistry and material science (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Structural and Dynamic Properties
The structural and dynamic properties of compounds similar to 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid have been studied using crystallography and solid-state NMR. These studies reveal polymorphism and solid-state proton transfer, contributing to our understanding of the chemical and physical behaviors of such compounds (Infantes, García, López, Claramunt, & Elguero, 2013).
Corrosion Inhibition
A theoretical study using density functional theory (DFT) on bipyrazolic compounds, which are structurally related to 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid, demonstrated their potential as corrosion inhibitors. This research helps in understanding the electronic structure and reactivity of these compounds, laying the groundwork for their application in protecting materials against corrosion (Wang, Wang, Wang, Wang, & Liu, 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of applications for pyrazole compounds in fields like medicinal chemistry and drug discovery, it’s possible that future research could explore these areas further .
Eigenschaften
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEDAUMNUZMIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethylphenyl)formamido]acetic acid](/img/structure/B1317811.png)





![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)





